molecular formula C19H20N2O3S B2518436 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 851863-83-7

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone

Cat. No.: B2518436
CAS No.: 851863-83-7
M. Wt: 356.44
InChI Key: BVDAIPIXDUJXMO-UHFFFAOYSA-N
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Description

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone is a complex organic molecule that features a combination of benzylthio, imidazole, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group, forming the benzylthio moiety.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the imidazole derivative with a dimethoxyphenyl ketone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties.

Medicine

    Drug Development: Due to its unique structure, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone
  • (2,3-Dimethoxyphenyl)-(3,4-dimethoxyphenyl)methanone

Uniqueness

The unique combination of benzylthio, imidazole, and dimethoxyphenyl groups in (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone provides it with distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-16-10-6-9-15(17(16)24-2)18(22)21-12-11-20-19(21)25-13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDAIPIXDUJXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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